molecular formula C8H10N4OS B14496027 4-Aminosalicylaldehyde thiosemicarbazone CAS No. 63992-66-5

4-Aminosalicylaldehyde thiosemicarbazone

Cat. No.: B14496027
CAS No.: 63992-66-5
M. Wt: 210.26 g/mol
InChI Key: ZGJVBYQLWIVHNM-NYYWCZLTSA-N
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Description

4-Aminosalicylaldehyde thiosemicarbazone is a compound derived from the reaction of 4-aminosalicylaldehyde with thiosemicarbazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminosalicylaldehyde thiosemicarbazone typically involves the reaction of 4-aminosalicylaldehyde with thiosemicarbazide in an ethanol-water mixture. The reaction is catalyzed by a few drops of acetic acid and is usually carried out at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminosalicylaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Aminosalicylaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to inhibition of enzyme activity or induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a broad range of biological activities. Its ability to inhibit enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

CAS No.

63992-66-5

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

[(E)-(4-amino-2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4OS/c9-6-2-1-5(7(13)3-6)4-11-12-8(10)14/h1-4,13H,9H2,(H3,10,12,14)/b11-4+

InChI Key

ZGJVBYQLWIVHNM-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)O)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=C(C=C1N)O)C=NNC(=S)N

Origin of Product

United States

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